molecular formula C19H14N2O2 B5819218 N'-9H-fluoren-9-ylidene-2-methyl-3-furohydrazide CAS No. 5474-40-8

N'-9H-fluoren-9-ylidene-2-methyl-3-furohydrazide

Cat. No. B5819218
CAS RN: 5474-40-8
M. Wt: 302.3 g/mol
InChI Key: SGXRAKJYJXWQAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-9H-fluoren-9-ylidene-2-methyl-3-furohydrazide, also known as FMFH, is a fluorescent probe that has gained popularity in recent years due to its unique properties. FMFH is a small molecule that can be used as a tool to study biological processes and interactions.

Mechanism of Action

N'-9H-fluoren-9-ylidene-2-methyl-3-furohydrazide works by binding to proteins and enzymes, causing a change in its fluorescence properties. When N'-9H-fluoren-9-ylidene-2-methyl-3-furohydrazide binds to a protein or enzyme, the environment surrounding the molecule changes, causing a shift in the wavelength of light that is emitted. This shift can be detected using fluorescence spectroscopy, allowing researchers to study the interaction between N'-9H-fluoren-9-ylidene-2-methyl-3-furohydrazide and the protein or enzyme.
Biochemical and Physiological Effects:
N'-9H-fluoren-9-ylidene-2-methyl-3-furohydrazide has been shown to have minimal biochemical and physiological effects on cells and organisms. Studies have shown that N'-9H-fluoren-9-ylidene-2-methyl-3-furohydrazide does not interfere with cellular processes or cause toxicity in cells. Additionally, N'-9H-fluoren-9-ylidene-2-methyl-3-furohydrazide has been shown to have minimal effects on the physiological processes of organisms when used in lab experiments.

Advantages and Limitations for Lab Experiments

One of the main advantages of N'-9H-fluoren-9-ylidene-2-methyl-3-furohydrazide is its ability to detect changes in protein and enzyme activity in real-time. Additionally, N'-9H-fluoren-9-ylidene-2-methyl-3-furohydrazide is relatively easy to synthesize and can be used in a variety of scientific research applications. However, one of the limitations of N'-9H-fluoren-9-ylidene-2-methyl-3-furohydrazide is its limited water solubility, which can make it difficult to use in certain lab experiments. Additionally, N'-9H-fluoren-9-ylidene-2-methyl-3-furohydrazide can be sensitive to changes in pH and temperature, which can affect its fluorescence properties.

Future Directions

There are several future directions for the use of N'-9H-fluoren-9-ylidene-2-methyl-3-furohydrazide in scientific research. One potential application is the use of N'-9H-fluoren-9-ylidene-2-methyl-3-furohydrazide in the study of protein-protein interactions. Additionally, N'-9H-fluoren-9-ylidene-2-methyl-3-furohydrazide could be used to study the effects of drugs on protein and enzyme activity. Finally, N'-9H-fluoren-9-ylidene-2-methyl-3-furohydrazide could be modified to improve its water solubility and stability, making it more versatile for use in lab experiments.
In conclusion, N'-9H-fluoren-9-ylidene-2-methyl-3-furohydrazide is a fluorescent probe that has gained popularity in recent years due to its unique properties. N'-9H-fluoren-9-ylidene-2-methyl-3-furohydrazide can be used in a variety of scientific research applications, including the study of protein-ligand interactions, enzyme activity, and cellular imaging. While N'-9H-fluoren-9-ylidene-2-methyl-3-furohydrazide has several advantages, including its ability to detect changes in protein and enzyme activity in real-time, it also has limitations, including its limited water solubility. However, with further research and development, N'-9H-fluoren-9-ylidene-2-methyl-3-furohydrazide has the potential to be a valuable tool in scientific research.

Synthesis Methods

The synthesis of N'-9H-fluoren-9-ylidene-2-methyl-3-furohydrazide involves a three-step process. The first step involves the reaction of 9H-fluorene-9-carboxylic acid with thionyl chloride to form 9-chloro-9H-fluorene-9-carbonyl chloride. The second step involves the reaction of 9-chloro-9H-fluorene-9-carbonyl chloride with 2-methylfuran-3-carbohydrazide to form N-9H-fluoren-9-ylidene-2-methyl-3-furohydrazide. The final step involves the purification of the product using column chromatography.

Scientific Research Applications

N'-9H-fluoren-9-ylidene-2-methyl-3-furohydrazide has been used in various scientific research applications, including the study of protein-ligand interactions, enzyme activity, and cellular imaging. N'-9H-fluoren-9-ylidene-2-methyl-3-furohydrazide can be used as a fluorescent probe to detect changes in the environment surrounding a protein or enzyme, allowing researchers to study the protein or enzyme in real-time. Additionally, N'-9H-fluoren-9-ylidene-2-methyl-3-furohydrazide can be used to label cells for imaging purposes, allowing researchers to study cellular processes and interactions.

properties

IUPAC Name

N-(fluoren-9-ylideneamino)-2-methylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O2/c1-12-13(10-11-23-12)19(22)21-20-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-11H,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGXRAKJYJXWQAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)C(=O)NN=C2C3=CC=CC=C3C4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60970058
Record name N-(9H-Fluoren-9-ylidene)-2-methylfuran-3-carbohydrazonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60970058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5474-40-8
Record name N-(9H-Fluoren-9-ylidene)-2-methylfuran-3-carbohydrazonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60970058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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